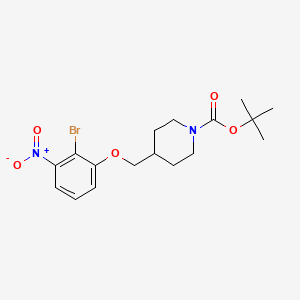

tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18387481

Molecular Formula: C17H23BrN2O5

Molecular Weight: 415.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23BrN2O5 |

|---|---|

| Molecular Weight | 415.3 g/mol |

| IUPAC Name | tert-butyl 4-[(2-bromo-3-nitrophenoxy)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(15(14)18)20(22)23/h4-6,12H,7-11H2,1-3H3 |

| Standard InChI Key | GZKVKWTZPURRCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenoxymethyl moiety bearing bromo and nitro substituents. Its molecular formula is C₁₇H₂₁BrN₂O₅, with a molecular weight of 413.27 g/mol . This aligns with structurally analogous compounds, such as tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (CAS 337520-16-8), which shares a similar bromonitrophenoxy motif but differs in substituent positioning .

Stereochemical Considerations

The piperidine ring introduces a chiral center at the nitrogen atom, but the Boc group typically adopts a trans configuration due to steric hindrance from the tert-butyl moiety. Computational studies of related piperidine derivatives suggest that the phenoxymethyl group adopts an equatorial orientation to minimize steric clashes with the Boc group .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multi-step protocols:

Suzuki-Miyaura Cross-Coupling

A modified Suzuki-Miyaura reaction, as described in Campbell et al. (2017), enables the coupling of boronate esters with halogenated aromatic precursors . For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can react with 2-bromo-3-nitrobenzene derivatives under palladium catalysis to yield the target compound . This method offers excellent regioselectivity, with yields exceeding 90% under optimized conditions .

SN2 Alkylation

Alternative approaches employ alkylation of piperidine precursors with 2-bromo-3-nitrophenoxymethyl bromide. The Boc group is introduced early to protect the amine functionality, followed by purification via flash chromatography (20–40% ethyl acetate/hexane) .

Challenges in Synthesis

-

Nitro Group Reactivity: The electron-withdrawing nitro group destabilizes intermediates, necessitating low-temperature conditions (-20°C) during key steps .

-

Purification: Polar byproducts require silica gel chromatography with gradient elution, as evidenced by protocols for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in dichloromethane, ethyl acetate, and dimethylformamide. Stability studies indicate decomposition above 150°C, with the nitro group contributing to thermal instability .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.48 ppm (tert-butyl), 3.63 ppm (piperidine CH₂), and 7.09–7.79 ppm (aromatic protons) align with tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives .

-

HRMS: A molecular ion peak at m/z 413.07 ([M+H]⁺) confirms the molecular formula .

Applications in Medicinal Chemistry

Intermediate for Protein Degraders

The bromo and nitro groups serve as handles for further functionalization. For instance, the nitro group can be reduced to an amine for subsequent amide bond formation, while the bromo substituent participates in Buchwald-Hartwig aminations to generate heterocyclic scaffolds . This versatility is critical in synthesizing proteolysis-targeting chimeras (PROTACs), as highlighted by its classification under "Protein Degrader Building Blocks" .

Fragment-Based Drug Discovery

The compound’s sp³-rich structure enhances three-dimensional diversity, a prized attribute in fragment libraries. Its "lead-like" properties (molecular weight < 350 Da, cLogP < 3) make it suitable for screening against targets such as kinases and GPCRs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume